5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a chloro and methoxy group, and a propyl chain linked to a pyrazolo[1,5-a]pyrimidine moiety. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide typically involves multiple steps:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core
- The pyrazolo[1,5-a]pyrimidine core can be synthesized by reacting 2-methylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions to form the pyrazolo ring system.
- This intermediate is then subjected to cyclization reactions to form the pyrimidine ring.
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Substitution Reactions
- The chloro and methoxy groups are introduced onto the benzamide ring through electrophilic aromatic substitution reactions.
- The propyl chain is attached via nucleophilic substitution reactions, often using alkyl halides as the alkylating agents.
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Coupling Reactions
- The final step involves coupling the substituted benzamide with the pyrazolo[1,5-a]pyrimidine core. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
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Reduction
- Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
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Substitution
- The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), thiols (R-SH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine
Anticancer Agents: Explored for its cytotoxic effects on cancer cell lines, particularly in targeting specific kinases involved in cell proliferation.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Agricultural Chemicals: Possible applications in the development of new pesticides or herbicides.
Material Science: Studied for its properties in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to alterations in cellular processes, such as cell cycle progression, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylpyrazolo[1,5-a]pyrimidine: Shares the pyrazolo[1,5-a]pyrimidine core but lacks the benzamide substitution.
2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide: Similar structure but without the chloro substitution.
Uniqueness
Structural Complexity: The combination of chloro, methoxy, and pyrazolo[1,5-a]pyrimidine moieties in a single molecule provides unique chemical properties.
Biological Activity: Exhibits distinct biological activities, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-12-8-17-21-10-13(11-23(17)22-12)4-3-7-20-18(24)15-9-14(19)5-6-16(15)25-2/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPYBCFWYWGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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